molecular formula C23H22ClNO3 B14714777 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride CAS No. 22019-19-8

1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride

Cat. No.: B14714777
CAS No.: 22019-19-8
M. Wt: 395.9 g/mol
InChI Key: CRROPFPGRJSCBD-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C24H23NO3·HCl It is a derivative of indandione, a class of compounds known for their anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride typically involves the reaction of 1,3-indandione with 2-(4-morpholino-2-butynyl)-2-phenyl- in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, its anticoagulant properties may result from the inhibition of vitamin K-dependent clotting factors .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
  • 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride

Uniqueness

Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it valuable for specific research and industrial purposes .

Properties

CAS No.

22019-19-8

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

2-(4-morpholin-4-ylbut-2-ynyl)-2-phenylindene-1,3-dione;hydrochloride

InChI

InChI=1S/C23H21NO3.ClH/c25-21-19-10-4-5-11-20(19)22(26)23(21,18-8-2-1-3-9-18)12-6-7-13-24-14-16-27-17-15-24;/h1-5,8-11H,12-17H2;1H

InChI Key

CRROPFPGRJSCBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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